molecular formula C13H14FNO3S B2610561 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1798673-73-0

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2610561
CAS RN: 1798673-73-0
M. Wt: 283.32
InChI Key: KZEFIQPXXMWMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan derivatives are a class of organic compounds that are widely studied due to their diverse biological activities . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

Furan derivatives typically contain a five-membered aromatic ring with four carbon atoms and one oxygen atom . The exact structure can vary depending on the specific derivative .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can be metabolized by enzymes such as carbonyl reductase .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific structure. They are typically soluble in polar solvents .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structure with our compound of interest, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” may also have potential in these areas.

Flavoring Agent in Food Industry

Ethyl 3-(furan-2-yl)propionate, a compound with a similar furan ring structure, is used as a flavoring agent in the food industry . This suggests that “3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” could potentially be used in a similar capacity.

Production of Pyranone

(S)-1-(furan-2-yl)propan-1-ol, another compound with a similar furan ring structure, can be used in the production of pyranone . Pyranone is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that “3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” could potentially be used in the production of these compounds.

Antifungal Activity

Compounds with a similar furan ring structure have been found to inhibit the growth of yeast-like fungi Candida albicans . This suggests that “3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” could potentially have antifungal activity.

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on their specific structure and the biological system in which they are acting . Some furan derivatives have been shown to have anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with furan derivatives can vary depending on their specific structure. Some furan derivatives may have potential health risks, so it’s important to handle them with care .

Future Directions

Furan derivatives are a subject of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore their synthesis, properties, and biological activities .

properties

IUPAC Name

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(7-11-5-6-18-9-11)15-19(16,17)13-4-2-3-12(14)8-13/h2-6,8-10,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFIQPXXMWMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

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